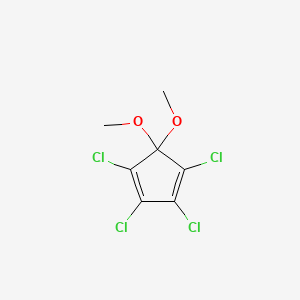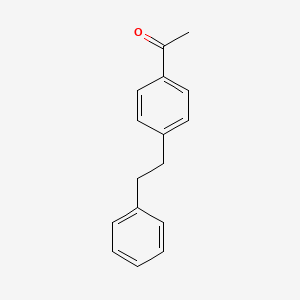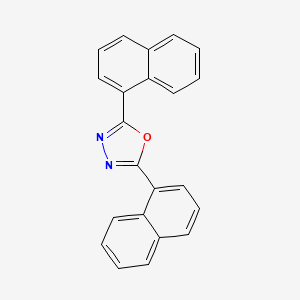
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene
Vue d'ensemble
Description
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene is an organic compound with the molecular formula C7H6Cl4O2. It is a yellow liquid at room temperature and is known for its high reactivity, particularly in Diels-Alder reactions. This compound is used in various chemical syntheses and has applications in organic chemistry due to its unique structure and reactivity .
Mécanisme D'action
Target of Action
It is known to be a highly reactive diene for diels-alder reactions , suggesting that it may interact with a variety of biological targets.
Mode of Action
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene is a highly reactive diene that readily forms an endo-adduct with 1,3-cyclopentadiene . This suggests that it may interact with its targets through a similar mechanism, forming covalent bonds and altering their structure and function.
Méthodes De Préparation
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene can be synthesized through several methods. One common method involves the reaction of hydroxylbenzene with tetrachlorocyclopentadiene. The reaction conditions typically include the use of a solvent such as ether or chloroform and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include various chlorinated and methoxylated derivatives .
Applications De Recherche Scientifique
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene has several scientific research applications:
Chemistry: It is used as a reactive diene in Diels-Alder reactions to synthesize complex organic molecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Industry: It is used as a catalyst in organic synthesis and as a substrate in halogen exchange reactions
Comparaison Avec Des Composés Similaires
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene can be compared with other similar compounds such as:
1,2,3,4-Tetrachlorocyclopentadiene: This compound lacks the methoxy groups, making it less reactive in certain types of reactions.
1,2,3,4-Tetrachloro-1,1-dimethoxycyclopentadiene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Tetrachlorocyclopentadienone dimethyl acetal: Another related compound with different functional groups, affecting its chemical behavior and uses
The uniqueness of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene lies in its combination of chlorine and methoxy groups, which confer high reactivity and versatility in chemical synthesis.
Propriétés
IUPAC Name |
1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl4O2/c1-12-7(13-2)5(10)3(8)4(9)6(7)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSMEJQTFMHABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(=C(C(=C1Cl)Cl)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176559 | |
| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-27-4 | |
| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxy-1,3-cyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2207-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary reactivity of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene?
A1: 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene is a highly reactive diene in Diels-Alder reactions. [] This reactivity stems from its electron-deficient nature due to the presence of four chlorine atoms.
Q2: What types of molecules can be synthesized using 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene as a building block?
A2: This compound serves as a valuable precursor for synthesizing various complex molecules, including:
- Polycyclic systems like octahydro-1,4:9,10-dimethanoanthracenes. []
- Sterically compressed norborn-2-en-7-ones. []
- Caged structures like homosecohexaprismane skeletons. []
- Highly functionalized δ-lactone-fused cyclopentanoids. []
- Bicyclic compounds like 7,7-Dimethoxybicyclo[2.2.1]heptene. []
- Rigid bichromophoric systems. []
- Polycyclitols and carbasugar hybrids. []
- Frameworks of natural products like ottelione A. []
- Highly functionalized λ3-phosphinines. []
Q3: Can 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene be used to synthesize anthraquinone derivatives?
A3: Yes, the Diels-Alder adduct of 1,4-naphthoquinone and 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene can be transformed into various anthraquinone derivatives. This includes compounds like 2,3,4-trichloroanthraquinone-1-carboxylic acid methyl ester and 2,3-dichloroanthraquinone-1-carboxylic acid. []
Q4: How does the presence of chlorine atoms in 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene influence its reactivity?
A4: The four chlorine atoms increase the electron deficiency of the diene, making it more reactive towards electron-rich dienophiles in Diels-Alder reactions.
Q5: What is the molecular formula and weight of 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene?
A5: Its molecular formula is C7H6Cl4O2, and its molecular weight is 263.94 g/mol. []
Q6: What spectroscopic techniques are useful for characterizing this compound?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is frequently used to determine the stereochemistry of Diels-Alder adducts involving this diene. [, ]
Q7: What methods are available for dechlorinating Diels-Alder adducts derived from 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene?
A8: An efficient method involves a modified Birch reduction. This involves the inverse addition of a lithium-liquid ammonia suspension to a dilute ethereal solution of the adduct at -78°C, leading to selective dechlorination without affecting the alkene moiety. [, ]
Q8: Does the Diels-Alder reaction with 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene exhibit any stereoselectivity?
A9: Yes, the Diels-Alder reactions involving this compound often exhibit high stereoselectivity. For instance, the reaction with norbornadiene predominantly yields the endo-exo adduct. [] The stereochemistry of the products can be influenced by factors such as reaction conditions and the nature of the dienophile. []
Q9: Can the regioselectivity of Diels-Alder reactions involving 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene be controlled?
A9: While the research provided doesn't explicitly address regioselectivity control, it's a crucial factor in Diels-Alder reactions. The presence of substituents on both the diene and dienophile can influence the regiochemical outcome.
Q10: What precautions should be taken when handling 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene?
A11: This compound should be handled with care in a well-ventilated area or fume hood as it can cause dizziness upon inhalation. [] Always refer to the material safety data sheet (MSDS) before handling.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















